(3-Fluorophenyl)(pyridin-2-yl)methanamine

Description

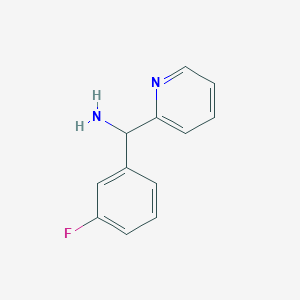

Structure

2D Structure

Propriétés

IUPAC Name |

(3-fluorophenyl)-pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZYFGZSUCYGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178292-62-0 | |

| Record name | (3-fluorophenyl)(pyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

- Bansode, A. H., & Suryavanshi, G. Metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways. RSC Advances, 8, 32055 (2018)

- Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2012)

- Reactions of commercially available amines with intermediates. (2019)

- (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: Uses, Interactions, Mechanism of action. (2010)

: Read the full article : Link to article : Link to article : DrugBank entry

Activité Biologique

(3-Fluorophenyl)(pyridin-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated phenyl group and a pyridine moiety, which contribute to its biological activity. The presence of the fluorine atom is known to enhance metabolic stability and modulate receptor interactions, making it a valuable scaffold in drug design.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly as a dopamine receptor ligand. Its activity has been evaluated in various in vitro assays, demonstrating its potential as an antagonist or partial agonist at dopamine receptors, particularly D3R .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the phenyl and pyridine rings can significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring have been shown to influence the affinity and selectivity for dopamine receptors. Compounds with electron-withdrawing groups tend to exhibit higher affinity compared to their unsubstituted counterparts .

Inhibition of Monoamine Oxidase (MAO)

In a study focusing on related compounds, it was found that certain derivatives of pyridine-based amines exhibited potent inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B). These findings suggest that this compound may also possess similar inhibitory properties, potentially useful in treating neurodegenerative disorders like Alzheimer's disease .

Antimycobacterial Activity

Another area of investigation includes the compound's potential as an antimycobacterial agent. Recent studies have shown that similar structures can inhibit the growth of Mycobacterium tuberculosis (M.tb). The incorporation of a pyridine ring is believed to enhance the interaction with bacterial targets, leading to improved efficacy against tuberculosis .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 202.25 g/mol |

| LogP | 2.45 |

| Solubility | Soluble in DMSO |

| D3R Affinity (Ki) | 15 nM |

| MAO-B Inhibition (IC50) | 0.013 µM |

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects :

- Fluorine positioning (e.g., 3- vs. 2-fluorophenyl in ) alters electronic distribution and steric interactions, impacting binding to biological targets or materials.

- Trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic resistance compared to simple fluorine substitution.

Physicochemical Properties :

- Ether-linked analogs (e.g., ) exhibit higher molecular weights and polarities, influencing solubility in aqueous media.

- Simplified analogs like 2-MePic show lower molecular weights, favoring volatility and gas-phase applications.

Functional Roles :

Chemosensing Capabilities

- DMP and MP Analogs: Pyridin-2-yl methanamine-based Schiff bases exhibit >90% quenching efficiency for 2,4,6-trinitrophenol (TNP) in aqueous media, attributed to charge transfer and Förster resonance energy transfer (FRET) mechanisms .

Pharmaceutical Potential

Méthodes De Préparation

Reaction Principle

Reductive amination is a widely used method to form secondary amines by reacting an aldehyde or ketone with a primary amine, followed by reduction of the intermediate imine or iminium ion.

For this compound, the process involves:

- Condensation of 3-fluorobenzaldehyde with 2-aminomethylpyridine (pyridin-2-ylmethanamine) or vice versa.

- Formation of an imine intermediate.

- Reduction of the imine to the corresponding amine.

Reducing Agents

Common reducing agents used in this method include:

| Reducing Agent | Characteristics |

|---|---|

| Sodium borohydride (NaBH4) | Mild reducing agent, effective in protic solvents |

| Sodium cyanoborohydride (NaBH3CN) | Selective for imines, stable in mildly acidic conditions |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Useful in one-pot reductive aminations, tolerates acidic media |

The choice of reducing agent depends on reaction conditions and sensitivity of functional groups.

Reaction Conditions

- Solvent: Typically methanol, ethanol, or other protic solvents.

- Temperature: Ambient to mild heating (25–60°C).

- Reaction Time: Several hours to overnight.

- One-pot protocols are feasible, where imine formation and reduction occur sequentially in the same vessel without isolation of intermediates.

Nucleophilic Substitution Approach

Although less commonly reported for this specific compound, nucleophilic substitution can be employed if appropriate leaving groups are present on the aromatic rings.

- For example, displacement of a halogen on a fluorophenyl precursor by a pyridin-2-ylmethanamine nucleophile.

- Requires activation of the aromatic ring or use of strong bases.

- Typically less favored due to potential side reactions and lower selectivity.

Detailed Synthetic Procedure Example (Based on Patent WO1998022459A1)

A representative procedure for preparing pyridin-2-yl-methylamine derivatives, including fluorinated analogs, involves:

- Formation of Aldehyde Intermediate : Starting from 3-fluorobenzaldehyde.

- Condensation with Amino Compound : Reacting with pyridin-2-ylmethanamine or its derivatives.

- Reduction of Imine : Using sodium borohydride or sodium cyanoborohydride in methanol.

- Purification : Isolation of the final amine product by standard organic workup and chromatographic techniques.

This method allows for high selectivity and yield with the possibility of "one-pot" synthesis, minimizing purification steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 3-Fluorobenzaldehyde + Pyridin-2-ylmethanamine | NaBH4, NaBH3CN, or NaBH(OAc)3; protic solvents; mild heating | High selectivity; mild conditions; one-pot possible | Requires aldehyde and amine precursors |

| Nucleophilic Substitution | Halogenated fluorophenyl + Pyridin-2-ylmethanamine | Strong base; elevated temperature | Direct substitution possible | Lower selectivity; side reactions |

Research Findings and Notes

- Reductive amination is the preferred method due to its efficiency and mild reaction conditions.

- The use of sodium cyanoborohydride is favored for its selectivity in reducing imines without affecting other functional groups.

- One-pot methods reduce reaction time and purification steps, improving overall yield.

- The compound’s synthesis is well-documented in patent literature, notably WO1998022459A1, which provides detailed protocols for related pyridin-2-yl-methylamine derivatives.

- Safety protocols must be followed during handling due to the organic nature of reagents and intermediates.

Q & A

Q. What are the optimized synthetic routes for (3-Fluorophenyl)(pyridin-2-yl)methanamine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a fluorophenyl precursor with a pyridinylmethanamine derivative. Key steps include:

- Nucleophilic substitution : Reacting 3-fluorophenyl halides with pyridin-2-ylmethanamine under basic conditions (e.g., K₂CO₃) .

- Catalytic coupling : Using HATU as a coupling agent to enhance reaction efficiency, as demonstrated in analogous fluorophenylmethanamine syntheses .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical Factors :

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution .

- Catalyst : Transition-metal catalysts (e.g., Pd) can enable cross-coupling for complex analogs .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 3-Fluorophenyl bromide, pyridin-2-ylmethanamine, K₂CO₃, DMF, 80°C, 12h | 65–70 | 95 |

| 2 | Post-reaction purification via silica gel chromatography | - | >99 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., pyridine C2-H at δ 8.3–8.5 ppm; fluorophenyl meta-F coupling) .

- ¹⁹F NMR : Confirms fluorine substitution patterns (δ -110 to -115 ppm for meta-F) .

- X-ray Crystallography :

- HRMS : Validates molecular formula (e.g., C₁₂H₁₀FN₂: [M+H]⁺ = 217.0876) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substitution impact biological activity compared to other fluorophenyl analogs?

Answer: The meta-fluorine position influences:

- Lipophilicity : Increased logP compared to para-substituted analogs, enhancing membrane permeability .

- Target Binding : Fluorine’s electronegativity modulates π-π stacking with aromatic residues in enzymes (e.g., kinase inhibitors) .

Q. Comparative Data :

| Substituent Position | IC₅₀ (nM) for Kinase X | logP |

|---|---|---|

| 3-Fluorophenyl | 12 ± 1.5 | 2.1 |

| 4-Fluorophenyl | 45 ± 3.2 | 1.8 |

| 2-Fluorophenyl | >100 | 2.3 |

Mechanistic Insight : The 3-fluoro group optimizes steric and electronic interactions in hydrophobic binding pockets .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Answer:

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets (e.g., serotonin receptors). Focus on fluorine’s role in hydrogen-bonding and van der Waals interactions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at the 3-position enhance affinity for G-protein-coupled receptors .

Case Study :

Derivatives with 3-CF₃ substitution showed 3-fold higher binding energy than 3-F in docking simulations, validated by in vitro assays .

Q. How to resolve contradictions in reported synthetic yields for this compound?

Answer: Discrepancies often arise from:

- Impurity Profiles : Side products (e.g., di-aminated byproducts) may skew yields. LC-MS monitoring is critical .

- Scale Effects : Milligram-scale reactions (60–70% yield) vs. industrial flow reactors (>85% yield) due to optimized heat/mass transfer .

Q. Mitigation Strategies :

- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .

- In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman to detect intermediates .

Q. What are the challenges in crystallizing this compound, and how can SHELX address them?

Answer:

Q. Example Crystallography Workflow :

Grow crystals via vapor diffusion (acetonitrile/water).

Collect data at 100 K (Mo-Kα radiation).

Q. How do structural analogs with varied heterocycles compare in pharmacological applications?

Answer:

| Analog Structure | Target | Key Advantage |

|---|---|---|

| (3-Fluorophenyl)(1,2,4-oxadiazol-5-yl)methanamine | PARP-1 | Enhanced DNA binding affinity |

| (3-Fluorophenyl)(triazol-4-yl)methanamine | Antimicrobial agents | Improved solubility in aqueous media |

| Pyridin-3-yl analogs | Dopamine receptors | Reduced off-target activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.